4-Bromobenzaldehyde 4-quinazolinylhydrazone
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Overview
Description
4-Bromobenzaldehyde 4-quinazolinylhydrazone is a chemical compound with the molecular formula C15H11BrN4 It is a derivative of 4-bromobenzaldehyde and quinazoline, featuring a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzaldehyde 4-quinazolinylhydrazone typically involves the condensation reaction between 4-bromobenzaldehyde and 4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzaldehyde 4-quinazolinylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinylhydrazone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed:
Oxidation: Quinazolinylhydrazone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
4-Bromobenzaldehyde 4-quinazolinylhydrazone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde 4-quinazolinylhydrazone involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The bromine atom enhances the compound’s reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
4-Bromobenzaldehyde: A precursor in the synthesis of 4-bromobenzaldehyde 4-quinazolinylhydrazone.
4-Quinazolinylhydrazine: Another precursor used in the synthesis.
4-Bromobenzylidene 4-quinazolinylhydrazone: A structurally similar compound with different reactivity and applications.
Uniqueness: this compound is unique due to its combined structural features of both 4-bromobenzaldehyde and quinazoline, along with the hydrazone linkage
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4/c16-12-7-5-11(6-8-12)9-19-20-15-13-3-1-2-4-14(13)17-10-18-15/h1-10H,(H,17,18,20)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQHDFJGYKJBEM-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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